Einecs 219-336-6

Description

Established Synthesis Pathways for Urethane (B1682113) Dimethacrylate

The conventional synthesis of UDMA has been well-documented, with two primary approaches dominating industrial production: two-step reaction sequences and one-pot syntheses.

The most prevalent method for synthesizing UDMA involves a two-step reaction. This pathway is characterized by the initial formation of a carbamate (B1207046) intermediate, followed by a final reaction to yield the dimethacrylate product.

A typical reaction involves the nucleophilic addition of two equivalents of a hydroxyalkyl methacrylate (B99206), such as 2-hydroxyethyl methacrylate (HEMA), to one equivalent of a diisocyanate. researchgate.net A commonly used diisocyanate is 2,2,4-trimethylhexamethylene diisocyanate (TMDI). mdpi.com The reaction is typically facilitated by a catalyst, with dibutyltin (B87310) dilaurate being a common choice to accelerate the process and minimize side reactions. To prevent unwanted polymerization of the methacrylate groups and side reactions induced by moisture, the synthesis is conducted under a controlled atmosphere, such as nitrogen, and at temperatures ranging from 50 to 70°C.

In a variation of this method, novel urethane-dimethacrylate monomers have been synthesized using a three-step route. mdpi.com This involved an initial transesterification of methyl methacrylate with N-methyldiethanolamine, followed by N-alkylation, and then the final synthesis of the urethane-dimethacrylate resin with 2,4,4-trimethylhexamethylene diisocyanate. mdpi.com Another approach has utilized 1,3-bis(1-isocyanato-1-methylethyl)benzene (B1330409) (MEBDI) reacted with oligoethylene glycols monomethacrylates. mdpi.com

| Reactant Category | Example Compound | Role in Synthesis |

| Diisocyanate | 2,2,4-trimethylhexamethylene diisocyanate (TMDI) | Forms the urethane backbone |

| Hydroxyalkyl Methacrylate | 2-hydroxyethyl methacrylate (HEMA) | Provides the polymerizable methacrylate groups |

| Catalyst | Dibutyltin dilaurate | Accelerates the urethane formation reaction |

The efficiency of one-pot syntheses can be high, with some industrial processes reporting monomer yields of about 97%. researchgate.net These methods offer advantages in terms of reduced reaction time and lower processing costs. However, controlling the reaction to prevent side products can be more challenging than in a two-step sequence.

Emerging Synthetic Strategies and Sustainable Chemistry

In response to the growing demand for greener chemical processes, research has focused on developing more sustainable synthetic routes for UDMA. These emerging strategies prioritize the use of renewable resources and environmentally benign catalysts.

The application of enzymes as catalysts in organic synthesis represents a significant advancement in green chemistry. acs.org While not yet widely commercialized for UDMA production, the potential for enzymatic catalysis is being explored. Lipases, for instance, have been shown to effectively catalyze transesterification reactions involving urethane-bond containing esters. d-nb.info This suggests the feasibility of using enzymes to form the ester linkages in UDMA, which could lead to milder reaction conditions and higher selectivity, thereby reducing byproducts. acs.orgd-nb.info The use of enzymes like Candida antarctica lipase (B570770) B has been demonstrated for the functionalization of polymers via Michael addition, highlighting the versatility of enzymatic approaches. google.com

Photocatalysis offers a promising avenue for reducing the environmental impact of chemical synthesis. In the context of UDMA, photocatalysis is more commonly associated with the polymerization of the monomer rather than its initial synthesis. beilstein-journals.orgmdpi.com Hybrid polymeric composites incorporating TiO₂ nanoparticles, for example, have been shown to have photocatalytic activity. beilstein-journals.orgmdpi.com The photopolymerization of UDMA is often initiated by a photoinitiator that generates free radicals upon exposure to light. whiterose.ac.ukresearchgate.net This method is efficient and can be carried out at ambient temperatures, reducing energy consumption. Research has also explored the use of photocatalytic processes to degrade pollutants, with hybrid films containing UDMA and photocatalytic nanoparticles showing promise. mdpi.com

A key area of sustainable chemistry is the replacement of petrochemical-based feedstocks with renewable, bio-based alternatives. researchgate.netresearcher.life For UDMA synthesis, this involves sourcing the polyol or diisocyanate components from biological sources.

Research has shown the successful synthesis of UV-curable polyurethane acrylate (B77674) resins from polyols derived from itaconic acid, a bio-based dicarboxylic acid. tandfonline.com Similarly, castor oil, a renewable resource, has been used to create bio-based urethane dimethacrylate monomers. semanticscholar.org These bio-based monomers can then be used in photopolymerization reactions to create more sustainable polymer networks. semanticscholar.org Other bio-derived monomers, such as those from hesperetin, have been formulated with UDMA to develop high-performance resins. nih.gov The use of precursors like 11-aminoundecanoic acid, derived from castor oil, and ε-caprolactam are also part of the broader trend towards bio-based polymers. europa.eueuropa.eu

| Sustainable Approach | Key Principle | Example Application in UDMA Chemistry |

| Enzymatic Catalysis | Use of biocatalysts for milder and more selective reactions. | Lipase-catalyzed transesterification of urethane-containing esters. d-nb.info |

| Photocatalysis | Use of light to initiate chemical reactions, often with a catalyst. | Photopolymerization of UDMA-based resins. beilstein-journals.orgmdpi.com |

| Bio-based Feedstocks | Replacement of petrochemicals with renewable raw materials. | Synthesis of UDMA precursors from itaconic acid or castor oil. tandfonline.comsemanticscholar.org |

Propriétés

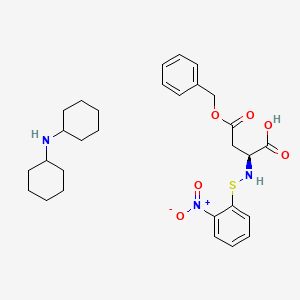

Numéro CAS |

2418-90-8 |

|---|---|

Formule moléculaire |

C29H39N3O6S |

Poids moléculaire |

557.7 g/mol |

Nom IUPAC |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-nitrophenyl)sulfanylamino]-4-oxo-4-phenylmethoxybutanoic acid |

InChI |

InChI=1S/C17H16N2O6S.C12H23N/c20-16(25-11-12-6-2-1-3-7-12)10-13(17(21)22)18-26-15-9-5-4-8-14(15)19(23)24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,13,18H,10-11H2,(H,21,22);11-13H,1-10H2/t13-;/m0./s1 |

Clé InChI |

AANMHCRRPDNWHF-ZOWNYOTGSA-N |

SMILES isomérique |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |

SMILES canonique |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry

Industrial Scale-Up Considerations and Process Optimization in Polymer Production

The industrial production of 2,2'-Azobis(2-methylpropionitrile) is a multi-step process designed to achieve high yield and purity, which are critical for its application as a polymerization initiator. google.com The synthesis typically begins with the reaction of acetone (B3395972) cyanohydrin and ammonia (B1221849) to form 2-amino-2-methylpropionitrile. evitachem.com This intermediate is then subjected to a purification step, often involving reduced pressure distillation, to remove unreacted starting materials and byproducts. google.com

In the context of polymer production, 2,2'-Azobis(2-methylpropionitrile) serves as a free radical initiator. lookchem.com Its primary function is to decompose upon heating, generating two 2-cyano-2-propyl radicals and a molecule of nitrogen gas. chemicalbook.com These radicals then initiate the polymerization of various monomers. This compound is favored in many industrial applications due to its consistent performance and the fact that it is considered safer than other initiators like benzoyl peroxide. chemimpex.comchemicalbook.com

The table below summarizes key aspects of the industrial synthesis and use of 2,2'-Azobis(2-methylpropionitrile).

| Parameter | Description | References |

| Starting Materials | Acetone cyanohydrin, Ammonia | google.comevitachem.com |

| Key Intermediate | 2-amino-2-methylpropionitrile | google.com |

| Oxidizing Agent | Metal hypochlorite (B82951) (e.g., Sodium hypochlorite) | google.comgoogle.com |

| Primary Application | Radical initiator in polymer production | lookchem.comchemimpex.com |

| Initiation Temperature | Typically > 40°C, commonly 66-72°C | chemicalbook.com |

Purification Techniques and Purity Assessment for Research Applications

For research applications, where high purity of reagents is often paramount, 2,2'-Azobis(2-methylpropionitrile) may require further purification to remove any degradation products or residual impurities from its synthesis. researchgate.net The most commonly employed purification technique is recrystallization. researchgate.netpubcompare.ai Methanol (B129727) is a frequently used solvent for this purpose. researchgate.netpubcompare.airesearchgate.net The process involves dissolving the AIBN in hot methanol and then allowing it to cool, which causes the purified AIBN to crystallize out of the solution, leaving impurities behind in the solvent. researchgate.netresearchgate.net It is often recommended to use freshly recrystallized AIBN for polymerization reactions to ensure reproducibility and avoid unintended effects from decomposition products. researchgate.net

The assessment of purity for research-grade 2,2'-Azobis(2-methylpropionitrile) involves various analytical methods. These techniques are crucial for verifying the quality of the initiator before its use in sensitive experiments.

Common Purity Assessment Methods:

Gas Chromatography (GC): This is a standard method to determine the percentage purity of the compound. sigmaaldrich.com

Iodometry: This titration method is specifically used to quantify the level of oxidative impurities that may be present. google.com

Nitrogen Gas Measuring Method: The purity can also be determined by measuring the volume of nitrogen gas evolved upon complete decomposition of a known mass of the compound. google.com

Melting Point: A sharp melting point range, typically around 102-104 °C with decomposition, is indicative of high purity. sigmaaldrich.comchemimpex.com

The following table details common purification and purity assessment techniques for 2,2'-Azobis(2-methylpropionitrile).

| Technique | Purpose | Typical Findings/Specifications | References |

| Recrystallization | Purification | Removal of decomposition products and other impurities. | researchgate.netpubcompare.airesearchgate.net |

| Gas Chromatography (GC) | Purity Assessment | Assay of ≥98.0% is common for commercial grades. | sigmaaldrich.com |

| Iodometry | Impurity Assessment | Measures oxidative impurities, which can be less than 100 ppm in high-purity batches. | google.com |

| Nitrogen Gas Measurement | Purity Assessment | Provides a direct measure of the active initiator content. | google.com |

| Melting Point Analysis | Purity Indication | A sharp melting point around 102-104 °C (with decomposition) suggests high purity. | sigmaaldrich.comchemimpex.com |

Advanced Analytical Characterization in Urethane Dimethacrylate Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are fundamental in the study of UDMA, providing detailed insights into its molecular structure and the chemical changes it undergoes during polymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of synthesized UDMA monomers and for analyzing the resulting polymer networks. Both ¹H and ¹³C NMR are routinely employed.

In ¹H NMR spectra of UDMA monomers, characteristic signals corresponding to the methacrylate (B99206) groups are observed. For instance, the vinyl protons (=CH₂) typically appear as distinct signals around 5.67 ppm and 6.12 ppm, while the methyl protons (-CH₃) of the methacrylate group are visible at approximately 1.94 ppm. mdpi.com The protons of the urethane (B1682113) linkage (NH) can be seen in the range of 6.20-6.93 ppm. mdpi.com The complex series of signals from the aliphatic core of the molecule, such as the trimethylhexyl group, can also be resolved and assigned. semanticscholar.org

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the urethane bond is typically found around 155 ppm. mdpi.comsemanticscholar.org The carbons of the methacrylate group also give rise to characteristic signals. The structural integrity and purity of the monomer can be verified by comparing the experimental spectra with theoretical data or reference spectra. unesp.brmdpi.com

Infrared (IR) and Raman spectroscopy are vital for identifying functional groups and for monitoring the degree of conversion (DC) of methacrylate double bonds during polymerization.

In the IR spectrum of UDMA, key vibrational bands confirm its structure. These include the N-H stretching vibration of the urethane group (around 3350 cm⁻¹), the C=O stretching of the urethane and ester groups (around 1720 cm⁻¹ and 1695 cm⁻¹, respectively), and the C=C stretching of the methacrylate group at approximately 1639 cm⁻¹. semanticscholar.orgmdpi.com The degree of conversion is often determined by monitoring the decrease in the intensity of the C=C stretching band relative to an internal standard band, such as the urethane or ester carbonyl band, which remains unchanged during polymerization. nih.gov

Raman spectroscopy offers a complementary method for conversion studies. conicet.gov.ar The C=C stretching vibration is also Raman active and can be used to track the polymerization process. conicet.gov.arscribd.com This technique is particularly useful for analyzing thick or filled samples and can provide information from the surface of the material. conicet.gov.ar For example, studies have used Raman spectroscopy to follow the conversion of individual monomers in hybrid systems containing UDMA. conicet.gov.ar

| Spectroscopic Technique | Key UDMA Signals | Application |

| ¹H NMR | ~1.94 ppm (-CH₃), ~5.67 & 6.12 ppm (=CH₂), ~6.20-6.93 ppm (-NH-) mdpi.com | Monomer structural confirmation, Purity analysis |

| ¹³C NMR | ~155 ppm (C=O, urethane) mdpi.comsemanticscholar.org | Monomer structural elucidation |

| FTIR | ~1639 cm⁻¹ (C=C stretch), ~1720 cm⁻¹ (C=O stretch), ~3350 cm⁻¹ (N-H stretch) semanticscholar.orgmdpi.com | Functional group identification, Degree of conversion studies |

| Raman | C=C stretching vibration | Monitoring polymerization kinetics, Surface analysis |

Chromatographic Methods for Purity, Isomeric Composition, and Reaction Mixture Analysis

Chromatographic techniques are essential for separating and quantifying the components of complex mixtures, making them invaluable for assessing the purity of UDMA monomers and analyzing the leachables from polymerized materials.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quantitative analysis of UDMA, especially for studying monomer release from dental composites. researchgate.netcapes.gov.braaem.pl The technique allows for the separation and detection of UDMA and other co-monomers or impurities with high sensitivity and precision. researchgate.net

A common HPLC setup for UDMA analysis involves a reversed-phase column, such as a C18 column. researchgate.netlongdom.org The mobile phase is typically a mixture of acetonitrile (B52724) and water, with the exact ratio adjusted to achieve optimal separation. researchgate.netlongdom.org For instance, a mobile phase of 65% acetonitrile in water has been successfully used. researchgate.netlongdom.org Detection is often performed using a UV detector at a wavelength where UDMA absorbs, such as 219 nm. umw.edu.pl

HPLC methods have been developed and validated to determine the limit of detection (LOD) and limit of quantification (LOQ) for UDMA, which are crucial for biocompatibility studies. researchgate.netlongdom.org For example, one study reported an LOD of 2.62 x 10⁻⁶ M and an LOQ of 7.65 x 10⁻⁶ M for UDMA in an ethanol/water solution. researchgate.net These methods are used to track the release of unreacted monomer over time from UDMA-based polymers, providing critical data for assessing their long-term stability and safety. researchgate.netaaem.plresearchgate.net

| HPLC Parameter | Typical Value/Condition | Reference |

| Column | Reversed-phase C18 (e.g., Poroshell 120 EC-C18) | researchgate.net |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 65% Acetonitrile) | researchgate.netlongdom.org |

| Flow Rate | 1 µL/min | researchgate.netlongdom.org |

| Detection | UV at ~219 nm | umw.edu.pl |

| LOD | 2.62 x 10⁻⁶ M | researchgate.netlongdom.org |

| LOQ | 7.65 x 10⁻⁶ M | researchgate.netlongdom.org |

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is employed to identify volatile and semi-volatile organic compounds, including additives, smaller co-monomers, and degradation by-products in UDMA-based materials. researchgate.netuit.no While UDMA itself is not sufficiently volatile for direct GC analysis, the technique is crucial for detecting smaller molecules that can be released from the polymer matrix. uit.no

For instance, GC-MS has been used to analyze eluates from dental composites to identify compounds like HEMA (2-hydroxyethyl methacrylate) or TEGDMA (triethylene glycol dimethacrylate) that might be present as impurities or co-monomers. researchgate.netresearchgate.net The analysis of uncured materials can reveal the presence of residual solvents or low molecular weight additives. uit.no In some cases, decomposition of UDMA in the hot GC injector can lead to the formation of fragments like HEMA, which requires careful interpretation of the results. uit.no

Thermal Analysis for Polymerization Kinetics and Material Behavior

Thermal analysis techniques provide quantitative information about the thermal stability, polymerization kinetics, and thermomechanical properties of UDMA and its polymers.

Thermogravimetric analysis (TGA) is used to study the thermal degradation of UDMA polymers. By heating a sample at a controlled rate and measuring the mass loss, the decomposition temperatures and the number of degradation steps can be determined. revmaterialeplastice.ro Studies have shown that UDMA homopolymers typically exhibit a multi-step degradation process. revmaterialeplastice.ro TGA can also be used to investigate the influence of co-monomers on the thermal stability of the resulting copolymers. revmaterialeplastice.ro

Differential Scanning Calorimetry (DSC) is another key technique, used to measure heat flow associated with transitions in the material as a function of temperature. DSC is applied to study the polymerization exotherm, allowing for the investigation of polymerization kinetics. researchgate.net It is also used to determine the glass transition temperature (Tg) of the cured polymer, which is a critical parameter related to the material's mechanical properties and network structure. sciforum.netnih.gov The Tg of UDMA-based polymers is influenced by factors such as the degree of conversion and the chemical structure of the network. ensam.eu Dynamic Mechanical Analysis (DMA) is also widely used to characterize the glass transition and viscoelastic properties of cured UDMA networks. ensam.eumdpi.com

| Thermal Analysis Technique | Property Measured | Application in UDMA Research |

| Thermogravimetric Analysis (TGA) | Mass loss vs. Temperature | Determining thermal stability, Investigating degradation mechanisms revmaterialeplastice.ro |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Studying polymerization kinetics, Measuring glass transition temperature (Tg) researchgate.netsciforum.net |

| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties vs. Temperature | Characterizing glass transition, Measuring mechanical modulus ensam.eumdpi.com |

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| UDMA | Urethane dimethacrylate; 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bis(2-methylprop-2-enoate) |

| Bis-GMA | Bisphenol A-glycidyl methacrylate |

| TEGDMA | Triethylene glycol dimethacrylate |

| HEMA | 2-hydroxyethyl methacrylate |

| EGDMA | Ethylene glycol dimethacrylate |

| Bis-EMA | Ethoxylated bisphenol-A dimethacrylate |

| DEGMMA | Diethylene glycol monomethacrylate |

| TTEGMMA | Tetraethylene glycol monomethacrylate |

| HMDI | Hexamethylene diisocyanate |

| TMDI | Trimethylhexamethylene diisocyanate |

| IPDI | Isophorone diisocyanate |

| CHMDI | 4,4'-Methylenebis(cyclohexyl isocyanate) |

| TDI | Toluene diisocyanate |

| MDI | Methylene diphenyl diisocyanate |

| BPO | Benzoyl peroxide |

| MMA | Methyl methacrylate |

| CQ | Camphorquinone (B77051) |

| 4EDMAB | Ethyl-4-(N,N'-dimethylamino)benzoate |

Differential Scanning Calorimetry (DSC) and Photo-DSC Studies of Curing Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to monitor the heat flow associated with material transitions as a function of temperature or time. scispace.com In the context of UDMA, DSC is crucial for studying the exothermic polymerization reaction, allowing for the determination of the degree of conversion (DC) and the kinetics of the curing process. unesp.brnih.gov

Photo-DSC, a specialized form of DSC, is particularly valuable for studying the photopolymerization of UDMA-based resins, which are often cured using light. researchgate.net This technique measures the heat released during the light-initiated curing process, providing real-time data on the polymerization rate and conversion. nih.govmdpi.com

Research has shown that the photopolymerization kinetics of UDMA are temperature-dependent. As the temperature increases, both the maximum polymerization rate (Rp,max) and the final double bond conversion (DBCtotal) are enhanced. nih.gov This is attributed to increased molecular mobility at elevated temperatures, which facilitates a more complete network formation. nih.gov For instance, studies have demonstrated that the glass transition temperature (Tg) of photo-cured UDMA samples improves significantly with higher conversion rates, indicating a more densely crosslinked and rigid polymer network. nih.gov The total heat evolved during the reaction, known as the enthalpy of polymerization (ΔHpol), is directly proportional to the number of reacted double bonds and is a key parameter for calculating the degree of conversion. researchgate.net

Table 1: Representative Photo-DSC Data for UDMA Photopolymerization at Different Temperatures

| Parameter | 5 °C | 25 °C | 45 °C | 65 °C | 85 °C |

|---|---|---|---|---|---|

| Max. Polymerization Rate (Rp,max) (x10-2 s-1) | 5.25 | - | - | - | 8.42 |

| Total Double Bond Conversion (DBCtotal) (%) | 63.8 | - | - | - | 92.2 |

| Glass Transition Temp. (Tg) (°C) | 63 | - | - | - | 122 |

Data derived from studies on UDMA photopolymerization kinetics. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles of Polymers

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. revmaterialeplastice.ro For UDMA-based polymers, TGA reveals the temperatures at which degradation begins and the profile of mass loss, providing insights into the material's service temperature limits and degradation mechanisms. unesp.br

The thermal degradation of UDMA polymers is a complex process influenced by factors such as the degree of conversion and cross-linking density. revmaterialeplastice.ro Typically, UDMA polymers exhibit a multi-step degradation profile. mdpi.comresearchgate.net An initial mass loss can be associated with the volatilization of any unreacted residual monomer. scielo.br The subsequent degradation steps involve the scission of different bonds within the polymer network. The first major degradation step is often attributed to the scission of weaker end-chains, while later steps at higher temperatures correspond to the random scission of the more stable cross-linked network structure. mdpi.com For example, a pure UDMA polymer might show a first degradation stage starting around 262°C with a maximum rate at 376°C, followed by a second stage peaking at 454°C. mdpi.com The presence of co-monomers, such as Triethylene Glycol Dimethacrylate (TEGDMA), can alter this profile, typically shifting the degradation to lower temperatures. psu.edu

Table 2: Thermal Degradation Events for a Pure, Cured UDMA Polymer

| Degradation Event | Onset Temperature (°C) | Temperature at Max. Degradation Rate (°C) |

|---|---|---|

| Step 1 (End-chain scission) | ~262 | ~376 |

| Step 2 (Random scission) | >400 | ~454 |

Data adapted from TGA studies of 3D printed UDMA. mdpi.com

X-ray Crystallography for Derivative Structural Confirmation

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While UDMA itself is a mixture of isomers and is used in amorphous polymer networks, X-ray crystallography is an invaluable tool for confirming the structure of its precursors or crystalline derivatives. chemicalbook.comglpbio.commdpi.com This confirmation is crucial for verifying synthesis routes and understanding how the monomer's specific molecular geometry, including bond lengths and angles, influences its reactivity and the final properties of the polymer.

Although direct crystallographic analysis of the cross-linked UDMA polymer is not feasible due to its amorphous and insoluble nature, the technique can be applied to study model compounds or related linear polyurethanes. Research on linear aliphatic polyurethanes, which share the characteristic urethane linkage (-NH-C(=O)-O-), provides foundational knowledge. acs.orgspectroscopyonline.com These studies have shown that the urethane groups facilitate the formation of highly organized structures through hydrogen bonding. acs.org The crystal structure of these related polymers often consists of hydrogen-bonded sheets of fully extended polymer chains, typically arranged in a triclinic lattice. acs.org This ordered packing, confirmed by X-ray diffraction, is responsible for many of the desirable mechanical properties associated with polyurethane-based materials. acs.orgresearchgate.net Analysis of such derivatives provides a fundamental understanding of the intermolecular interactions that also govern the local structure within an amorphous UDMA network.

Advanced Microscopy Techniques for Polymer Network Morphology

The performance of a UDMA-based polymer is intrinsically linked to its network morphology—the spatial arrangement of polymer chains, cross-links, and any fillers. Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), are used to visualize and characterize this morphology at the micro- and nanoscale. chalcogen.roscience.gov

SEM provides high-resolution images of a sample's surface topography. In UDMA research, SEM is often used to examine the fracture surfaces of polymer composites, revealing information about the cross-linking homogeneity and the interface between the polymer matrix and any reinforcing fillers. mdpi.comscience.gov A smooth fracture surface generally indicates a more uniform, well-cured polymer network, whereas a rough or feature-rich surface can suggest areas of incomplete polymerization or phase separation. mdpi.comwu.ac.th

Polymerization Chemistry and Mechanisms of Urethane Dimethacrylate

Fundamental Principles of Free Radical Polymerization in Dimethacrylate Systems

Free radical polymerization is the cornerstone of curing for urethane (B1682113) dimethacrylate and similar difunctional monomers. This chain reaction mechanism efficiently converts small monomer molecules into a vast, interconnected polymer network. fujifilm.comyoutube.com The process is characterized by three fundamental stages: initiation, propagation, and termination. fujifilm.com Most dental polymers, including those based on UDMA, are acrylic resins that polymerize via this mechanism. researchgate.net

Initiation, Propagation, and Termination Mechanisms

The polymerization of UDMA is a classic example of addition polymerization, proceeding through a free-radical chain reaction. youtube.comnih.gov

Initiation: This first step involves the generation of highly reactive free radicals. fujifilm.com In photopolymerization, a photoinitiator molecule absorbs light energy (e.g., UV light), enters an excited state, and then cleaves to form free radicals. semanticscholar.orgpcimag.com For chemical or thermal curing, initiators like benzoyl peroxide decompose when heated or mixed with an activator, respectively, to produce the necessary radicals. fujifilm.comgoogle.com These initial radicals then react with a UDMA monomer molecule, transferring the radical activity to it and initiating a polymer chain. fujifilm.com

Propagation: During this stage, the newly formed monomer radical rapidly adds to other UDMA monomer molecules. fujifilm.com This process repeats, adding one monomer at a time to the active site, leading to the rapid growth of the polymer chain. youtube.com Because UDMA is a dimethacrylate, meaning it has a reactive methacrylate (B99206) group at both ends, the growing chain can also incorporate the second methacrylate group of another UDMA molecule, leading to branching and the formation of a three-dimensional network. youtube.com

Termination: The growth of polymer chains is eventually halted through termination reactions. fujifilm.com This can occur when two growing radical chains combine (recombination) or when one radical abstracts a hydrogen atom from another (disproportionation), resulting in two stable, non-reactive polymer chains. fujifilm.com Chain-transfer reactions can also occur, where the radical activity is transferred to another molecule, such as a solvent or monomer, which terminates one chain but initiates another. fujifilm.com

Role of Initiators and Inhibitors in Controlling Polymerization

The control of the polymerization process is critical and is managed by the careful selection and concentration of initiators and inhibitors. iu.edu

Initiators are substances that start the polymerization reaction by generating free radicals. sigmaaldrich.com The choice of initiator depends on the desired curing method. google.com

Photoinitiators: For light-activated systems, photoinitiators are essential. google.com A common system for dental resins involves camphorquinone (B77051) (CQ) as the photoinitiator, which absorbs blue light, and a tertiary amine as a co-initiator or activator (e.g., dimethylaminoethyl methacrylate). youtube.comgoogle.com The activated initiator reacts with the co-initiator to produce the free radicals that begin the polymerization. youtube.com Type I photoinitiators can undergo unimolecular bond cleavage upon irradiation to form free radicals directly without a co-initiator. sigmaaldrich.comnih.gov

Chemical/Thermal Initiators: In systems cured by heat or by mixing two components, organic peroxides like benzoyl peroxide are common initiators. fujifilm.comgoogle.com These are often used with an aromatic tertiary amine activator in self-curing resins. google.com

Inhibitors are added to the monomer system in small quantities to enhance storage stability and prevent spontaneous or premature polymerization. google.comiu.edu They act as radical scavengers, reacting with and deactivating any stray free radicals that may form due to exposure to ambient light or heat during storage. iu.edu Common inhibitors used in methacrylate resins include butylated hydroxytoluene (BHT) and the monomethyl ether of hydroquinone (B1673460) (MEHQ). google.comiu.edu The presence of an inhibitor creates an induction period at the start of polymerization, during which the inhibitor is consumed before significant polymer growth begins.

| Component | Role in Polymerization | Examples |

| Initiator | Generates free radicals to start the polymerization chain reaction. | Camphorquinone (CQ), Benzoyl Peroxide (BPO), 2,2'-Azobis(isobutyronitrile) (AIBN) |

| Co-initiator/Activator | Reacts with the excited initiator to produce free radicals. | Dimethylaminoethyl methacrylate (DMAEMA), N,N-dihydroxyethyl-p-toluidine |

| Inhibitor | Scavenges free radicals to prevent premature polymerization and increase shelf life. | Butylated hydroxytoluene (BHT), Monomethyl ether of hydroquinone (MEHQ) |

Photopolymerization Kinetics and Reaction Dynamics

The study of photopolymerization kinetics in UDMA systems involves measuring the rate and extent of the reaction, typically using techniques like photo-differential scanning calorimetry (photo-DSC). semanticscholar.orgresearchgate.netresearchgate.net This method measures the heat released during the exothermic polymerization reaction, which is directly proportional to the rate of conversion. semanticscholar.org UDMA-based resins are known to be significantly more reactive compared to other dental monomers like Bis-GMA under similar conditions. nist.gov

Influence of UV Light Intensity and Exposure Time on Curing

The rate and final degree of conversion (DBC) of UDMA are highly dependent on the parameters of the UV light source.

UV Light Intensity: A higher light intensity increases the rate of photoinitiator decomposition, thereby generating a higher concentration of free radicals. researchgate.net This leads to a faster polymerization rate. researchgate.netresearchgate.net

Exposure Time: A longer exposure time allows for more complete conversion of the methacrylate double bonds, resulting in a higher final DBC and a more robust polymer network. nih.gov Studies on experimental dental resins have shown that increasing the light-curing period from 20 to 40 seconds leads to a higher degree of conversion. nih.gov

Research has shown a clear temperature dependency for the photo-curing of UDMA, with higher temperatures (from 5–85 °C) leading to increased polymerization rates and higher double-bond conversion. semanticscholar.orgresearchgate.net

| Curing Parameter | Effect on UDMA Polymerization | Research Finding |

| Temperature | Increased temperature enhances polymerization rate and conversion. | The photopolymerization rate (Rp,max) increased from 5.25 × 10⁻² to 8.42 × 10⁻² s⁻¹ and double-bound conversion (DBC) increased from 63.8% to 92.2% as temperature was elevated from 5 to 85 °C. semanticscholar.orgresearchgate.net |

| Exposure Time | Longer exposure increases the final degree of conversion. | For experimental UDMA-based resins, increasing curing time from 20s to 40s resulted in a higher DBC. nih.gov |

| Atmosphere | Oxygen inhibits polymerization at the surface. | The inhibition effect of oxygen can be compensated for by increasing the initiator concentration or, more effectively, by increasing the UV radiation intensity. researchgate.net |

Modeling Photopolymerization Processes: Avrami Theory and Beyond

Modeling the kinetics of photopolymerization is complex because the reaction transitions from a liquid state to a solid, glassy state, where reaction rates become diffusion-controlled. nih.gov Kinetic studies of acrylate (B77674) photopolymerization often describe the heat flow using an autoaccelerated reaction model. acs.org The kinetics of hardening can also be effectively fitted into a two-exponential law, which can describe the different stages of the reaction. acs.org Photo-DSC is a primary tool for these investigations, allowing for the determination of kinetic parameters under varying conditions of temperature, atmosphere, and light intensity. researchgate.netsemanticscholar.org The data from such analyses help in understanding how factors like monomer viscosity and hydrogen bonding influence both the rate and the extent of conversion in the photopolymerization process. nist.gov

Network Formation and Crosslinking Density Evolution

The polymerization of difunctional monomers like UDMA results in the formation of a rigid, three-dimensional, covalently crosslinked polymer network. nih.govnih.gov The urethane groups in the UDMA backbone can form intermolecular hydrogen bonds, which contribute to its viscosity and influence the mechanical properties of the final polymer network. nih.govnih.govmdpi.com

The evolution of this network is a heterogeneous process. nih.gov Polymerization begins in localized regions, forming highly crosslinked microgels. As the reaction proceeds, these microgels grow and coalesce. nih.gov The transition from a rubbery gel to a glassy solid state, known as vitrification, occurs as the crosslink density of the regions between the microgels increases, severely restricting segmental chain mobility. nih.gov This process ultimately limits the final degree of conversion, which for dimethacrylate networks is never complete and typically ranges from 50-75%. nih.gov

The crosslinking density is a critical parameter that defines the microstructure of the polymer network. mdpi.com It is influenced by several factors:

Monomer Structure: Shorter, more rigid monomers generally lead to a higher theoretical crosslink density. nih.gov The flexibility of the UDMA backbone can enhance monomer conversion. ucl.ac.uk

Degree of Conversion (DBC): The actual crosslink density is directly related to the final DBC. nih.gov

Monomer Composition: In mixed resin systems, the concentration of the crosslinking agent (the dimethacrylate) can be adjusted to control the final crosslinking density. nih.gov Decreasing the concentration of the crosslinking agent can enhance the neutralization capacity in functional polymers by making more active groups accessible. nih.gov

The final properties of the cured material, such as its mechanical strength and stiffness (Young's Modulus), are directly tied to the final crosslinking density of the polymer network. nih.govmdpi.com

| Factor | Influence on Network Formation and Crosslinking Density |

| Monomer Flexibility | More flexible monomers like UDMA can achieve higher degrees of conversion and crosslinking compared to more rigid ones like Bis-GMA. ucl.ac.uk |

| Hydrogen Bonding | The urethane groups in UDMA form hydrogen bonds, which act as physical crosslinks, stiffening the network and increasing mechanical strength. nih.govnih.gov |

| Degree of Conversion | Higher conversion leads to a higher density of chemical crosslinks, resulting in a stiffer, stronger material. nih.gov |

| Vitrification | As crosslinking density increases, molecular mobility decreases, leading to vitrification which traps unreacted monomers and limits the final conversion. nih.gov |

Factors Influencing Crosslink Density and Its Impact on Polymer Structure

The crosslink density is a critical parameter that dictates the properties of the final polymer network. Several factors influence the effective crosslink density in UDMA polymers. The chemical structure of the monomer itself plays a primary role; shorter distances between the methacrylate groups lead to a higher theoretical crosslink density. nih.gov

The inclusion of co-monomers significantly impacts the crosslink density. For instance, the addition of a more flexible, lower molecular weight dimethacrylate like triethylene glycol dimethacrylate (TEGDMA) can, up to a certain concentration, increase the crosslink density. nih.gov However, excessively high concentrations of such diluents can lead to increased cyclization, which in turn can reduce the effective crosslink density and compromise the network formation. nih.gov The presence of monofunctional monomers would be expected to reduce the crosslink density by terminating chain growth. researchgate.net

Copolymerization Studies with Allied Monomers

UDMA is frequently copolymerized with other dimethacrylates to tailor the properties of the final material for specific applications, such as dental composites. mdpi.comwam.edu.plnih.gov

Synthesis and Characterization of Hybrid Polymer Networks

Hybrid polymer networks are synthesized by combining UDMA with other monomers to achieve a balance of desired properties. A common approach in dental materials is to blend the relatively viscous UDMA with a less viscous "reactive diluent" like TEGDMA. mdpi.comnih.gov This not only facilitates handling and filler incorporation but also influences the final polymer properties. The addition of TEGDMA can increase the degree of conversion due to the increased mobility of the reacting species. nih.gov

The characterization of these hybrid networks involves evaluating their mechanical properties, such as flexural strength and modulus, as well as their physical properties, including water sorption and polymerization shrinkage. mdpi.comnih.govnih.gov For example, copolymerizing UDMA with Bis-GMA and TEGDMA can result in a polymer matrix with high strength and hardness. mdpi.comwam.edu.pl The specific composition of the monomer mixture is crucial, as it dictates the final characteristics of the cross-linked network. mdpi.com

Polymerization Shrinkage and Stress Development in Constrained Systems

A significant challenge associated with the polymerization of UDMA and other dimethacrylates is the volumetric shrinkage that occurs as covalent bonds are formed between monomer molecules, replacing the longer van der Waals distances. nih.govresearchgate.net This polymerization shrinkage can range from 2% to 14% depending on the monomer type and polymerization conditions. researchgate.net In constrained systems, such as a dental filling adhering to a tooth, this shrinkage generates internal stresses. nih.govnih.gov

These stresses can have several detrimental effects, including the formation of gaps at the restoration margin, cuspal deflection, and even cracking of the surrounding tooth structure. nih.gov The magnitude of the stress developed is related to the chemical structure of the resin, the degree of conversion, and the filler content in composite materials. nih.gov Efforts to mitigate polymerization shrinkage and stress include the development of new monomers with higher molecular weight or different chemical structures. researchgate.net For instance, incorporating a high molecular mass oligomeric urethane dimethacrylate can help to reduce shrinkage while maintaining a high degree of conversion. nih.govnih.gov

| Property | UDMA | UDMA/HEMA Composite | UDMA/PEG-U Composite | Reference |

| Polymerization Shrinkage (PS) | Higher | Lower | Lower | nih.govnih.gov |

| Shrinkage Stress (SD) | ~3.3-3.4 MPa | ~4.5 MPa | ~3.3-3.4 MPa | nih.gov |

| Degree of Conversion (DC) | Lower | Higher | Higher | nih.gov |

Table showing a comparison of polymerization shrinkage, stress, and degree of conversion for UDMA and its composites.

Other Polymerization Modalities: Thermal and Anionic Polymerization

While photopolymerization is the most common method for curing UDMA-based materials, other modalities exist. nih.govpocketdentistry.com

Thermal Polymerization: UDMA can be polymerized by applying heat, typically in the presence of a thermal initiator. pocketdentistry.com High-temperature and high-pressure (HT/HP) polymerization has been explored as a method to produce UDMA-based materials with improved mechanical properties and a higher degree of conversion. nih.govresearchgate.net This process can lead to a more homogeneously cross-linked network with reduced monomer release compared to conventional polymerization methods. researchgate.net The thermal polymerization temperature for UDMA without an initiator has been determined to be in the range of 160–190 °C. pocketdentistry.com

Anionic Polymerization: Information regarding the anionic polymerization of urethane dimethacrylate is less prevalent in the scientific literature compared to free-radical and thermal methods. While the methacrylate groups are susceptible to anionic polymerization, this method is not commonly employed for UDMA, particularly in applications like dental materials. The presence of the urethane group's proton could potentially interfere with anionic initiators.

Compound Names

| Abbreviation/Name | Full Chemical Name |

| UDMA / Einecs 219-336-6 | 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bis(2-methylacrylate) |

| Bis-GMA | Bisphenol A-glycidyl methacrylate |

| TEGDMA | Triethylene glycol dimethacrylate |

| HEMA | 2-hydroxyethyl methacrylate |

| PEG-U | Poly(ethylene glycol)-extended urethane dimethacrylate |

| IPDI | Isophorone diisocyanate |

| DEGMMA | Diethylene glycol monomethacrylate |

| CHMDI | Dicyclohexylmethane diisocyanate |

| TMDI | Trimethyl-hexamethylene diisocyanate |

| Bis-EMA | Ethoxylated bisphenol A dimethacrylate |

Chemical Reactivity and Degradation Pathways of Urethane Dimethacrylate and Its Polymers

Hydrolytic Degradation Mechanisms of Carbamate (B1207046) Linkages

The polymer networks derived from urethane (B1682113) dimethacrylate contain carbamate (urethane) linkages that are susceptible to hydrolytic degradation, albeit generally more resistant than the ester groups also present in the methacrylate (B99206) portions of the molecule. utq.edu.iqnih.gov Hydrolysis of the carbamate bond involves the cleavage of the linkage, which can ultimately lead to the breakdown of the polymer backbone. This process is influenced by several factors, including the local chemical environment and the accessibility of water molecules to the reactive sites within the polymer matrix. chemrxiv.org The formation of hydrogen-bonded structures within the polymer can restrict the access of water and enzymes to the cleavage sites, thereby slowing the degradation process. utq.edu.iq

The hydrolysis of carbamates can proceed through different mechanisms depending on the structure of the carbamate and the reaction conditions. For secondary carbamates like those in UDMA, a common pathway is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. mdpi.com In some cases, particularly under basic conditions, an elimination-addition mechanism (E1cB) involving the formation of an isocyanate intermediate has been proposed. mdpi.comrsc.org This intermediate would then react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. mdpi.com

The kinetics of carbamate linkage hydrolysis can be influenced by the pH of the surrounding medium, although some studies suggest the effect may be minor compared to factors like temperature. mdpi.com Generally, hydrolytic reactions can be catalyzed by both acids and bases. utq.edu.iq

Acidic Conditions: Under acidic conditions, the hydrolysis of carbamates can occur, though the specific kinetics for UDMA are not extensively detailed in readily available literature.

Neutral Conditions: At neutral pH, such as in simulated body fluid (pH 7.4), hydrolytic degradation proceeds, leading to the release of degradation products over time. chemrxiv.org

Basic Conditions: Base-catalyzed hydrolysis of carbamates is a recognized mechanism. mdpi.comrsc.org For some carbamates, the reaction rate increases with pH, consistent with a mechanism involving hydroxide (B78521) ion attack on the carbonyl carbon or an E1cB pathway. rsc.org

The products formed from the hydrolysis of the carbamate linkage are consistent with the cleavage of the urethane bond. The primary products are the corresponding alcohol, amine, and carbon dioxide. chemrxiv.orgmdpi.com The specific amine and alcohol will depend on the structure of the isocyanate and polyol used in the synthesis of the UDMA monomer.

The degradation of UDMA-based polymers through hydrolysis of the carbamate and ester linkages results in the formation of several smaller molecules. The identification of these products is crucial for understanding the degradation process and the long-term biocompatibility of the material.

Techniques such as mid-infrared spectroscopy (MIR) and nuclear magnetic resonance (NMR) have been used to elucidate the cleavage positions and identify possible degradation by-products of UDMA. researchgate.netunesp.br The primary degradation products from the hydrolysis of the urethane linkage are expected to be an amine and an alcohol, along with the release of carbon dioxide. mdpi.com Hydrolysis of the ester groups in the methacrylate portion of the molecule would yield methacrylic acid. nih.gov

The chemical fate of these degradation products in a biological or environmental context is varied:

Amines: Can be soluble in aqueous environments and may undergo further reactions or be metabolized.

Alcohols (Polyols): Are generally water-soluble and can be further degraded or metabolized.

Carbon Dioxide: Will typically dissolve to form carbonic acid and its conjugate bases.

Methacrylic Acid: Is a water-soluble organic acid.

The table below summarizes the potential degradation products from the hydrolysis of UDMA.

| Linkage | Initial Products | Chemical Fate |

| Carbamate | Amine, Alcohol, Carbon Dioxide | Solubilization, potential for further reaction or metabolism. |

| Ester | Methacrylic Acid, Alcohol | Solubilization as a carboxylate salt at physiological pH. |

Oxidative and Photolytic Degradation Processes

In addition to hydrolysis, UDMA polymers are susceptible to degradation initiated by oxidative and photolytic processes. These processes are particularly relevant in applications where the material is exposed to air and light, such as in dental restorations.

Oxidative degradation of polyurethanes typically proceeds via a free-radical chain reaction. strath.ac.uknih.gov This process involves initiation, propagation, and termination steps. The initiation can be triggered by heat, light, or the presence of metal ions. The propagation phase involves the reaction of polymer radicals with oxygen to form peroxy radicals, which can then abstract hydrogen from the polymer backbone to form hydroperoxides. These hydroperoxides are unstable and can decompose to generate more radicals, leading to an auto-oxidative cycle. strath.ac.uk

Photolytic degradation is initiated by the absorption of ultraviolet (UV) radiation by chromophores within the polymer structure. researchgate.netmst.edu This absorbed energy can lead to the cleavage of chemical bonds, generating free radicals and initiating the degradation cascade that is often coupled with oxidation (photo-oxidation). tue.nl

Exposure to UV radiation is a significant factor in the degradation of UDMA-based materials. UV light can provide the energy necessary to break chemical bonds within the polymer network, leading to chain scission and depolymerization. researchgate.netgovinfo.gov The presence of chromophoric groups in the polymer can accelerate this process due to their high capacity for UV absorption. researchgate.net

Atmospheric conditions, particularly the presence of oxygen, play a crucial role in the photodegradation of UDMA. In an oxygen-containing environment, the radicals generated by photolysis can react with oxygen to initiate a photo-oxidative degradation process, as described above. This can lead to discoloration (yellowing) and a deterioration of the mechanical properties of the material. mst.edu The combination of UV radiation, temperature, and moisture can further enhance the degradation of the polymer. researchgate.net

Oxidizing agents, including reactive oxygen species (ROS) generated by biological processes or environmental exposure, can initiate and propagate the degradation of UDMA polymers. The degradation mechanism involves the abstraction of hydrogen atoms from the polymer backbone, leading to the formation of polymer radicals. strath.ac.uk

The primary steps in the oxidative degradation pathway are:

Initiation: Formation of initial polymer radicals (P•) through exposure to heat, light, or reaction with an initiator.

Propagation:

P• + O₂ → POO• (Peroxy radical formation)

POO• + PH → POOH + P• (Hydroperoxide formation and generation of a new polymer radical)

Decomposition of Hydroperoxides: POOH → PO• + •OH (Formation of alkoxy and hydroxyl radicals)

These reactive radical species can then participate in further reactions, leading to chain scission, cross-linking, and the formation of various degradation products containing carbonyl and hydroxyl groups. The presence of antioxidants, either added to the formulation or covalently bonded to the polymer, can mitigate oxidative degradation by scavenging free radicals. nih.gov

Chemical Stability Research Under Various Environmental Conditions

The chemical stability of UDMA-based materials is a critical factor in determining their service life. Research has been conducted to evaluate their stability under a range of environmental conditions that simulate their intended applications. A key aspect of this is the material's interaction with water, as high water absorption can facilitate hydrolytic degradation. nih.govmdpi.com

Studies have shown that the incorporation of hydrophobic substituents into the monomer structure can reduce water sorption and solubility, thereby enhancing the hydrolytic stability of the resulting polymer. daneshyari.com The composition of the resin, including the types and ratios of co-monomers, also significantly impacts the material's resistance to degradation. nih.gov

The following table summarizes findings from research on the stability of UDMA-based resins under different conditions.

| Environmental Condition | Observed Effects | Research Findings |

| Water Immersion | Water sorption, swelling, leaching of unreacted monomers and degradation products, reduction in mechanical properties. | Water uptake can promote hydrolysis of ester and urethane linkages. The extent of degradation is dependent on the hydrophilicity of the polymer network. nih.govmdpi.comdaneshyari.com |

| Varying pH | Catalysis of hydrolytic degradation. | Both acidic and basic conditions can facilitate the hydrolysis of susceptible bonds within the polymer. utq.edu.iq |

| UV Radiation | Discoloration, surface cracking, loss of mechanical integrity. | UV exposure initiates photo-oxidative degradation, leading to chain scission and the formation of chromophoric degradation products. researchgate.netmst.edu |

| Thermal Stress | Depolymerization and decomposition. | At elevated temperatures, UDMA polymers can undergo thermal degradation, with the urethane linkages being primary sites of cleavage. researchgate.netyoutube.com |

Accelerated Aging Studies and Environmental Simulation

Accelerated aging studies are crucial for predicting the clinical performance and service life of UDMA-based materials by simulating the effects of long-term exposure to environmental stressors in a condensed timeframe. nih.gov These studies typically involve subjecting the polymer to conditions that mimic and intensify the physiological environment, such as elevated temperatures, moisture, and chemically aggressive media. nih.govvt.edu

One of the primary mechanisms of degradation for UDMA polymers is thermal degradation. unesp.brresearchgate.net Investigations into the thermal degradation process of UDMA polymers have revealed that decomposition often occurs in multiple steps. researchgate.net For instance, a study on the thermal degradation of a UDMA polymer showed a 5% lifetime degradation time of 3 years at 100.0 °C. unesp.brresearchgate.net The degradation process can involve depolymerization and the cleavage of chemical bonds within the polymer structure. unesp.brresearchgate.net

Hydrolytic degradation is another significant pathway for the breakdown of UDMA-based polymers, especially in aqueous environments like the oral cavity. nih.govnih.gov The urethane and ester groups present in the UDMA molecule are susceptible to hydrolysis. nih.govutq.edu.iq Accelerated aging protocols often involve immersion in water, artificial saliva, or ethanol/water solutions to simulate and accelerate these hydrolytic processes. nih.govnih.gov Studies have shown that such aging can lead to a decrease in mechanical properties like flexural strength and hardness. mdpi.comnih.gov For example, one study subjected UDMA-based composites to 7500 thermocycles between 5 °C and 55 °C in water, followed by immersion in 0.1 M NaOH at 60 °C for 7 days, resulting in a noticeable decrease in mechanical properties. nih.govmdpi.com

The composition of the polymer matrix, including the presence of co-monomers, significantly influences the degradation behavior of UDMA-based resins. nih.gov For instance, the inclusion of more hydrophobic monomers can reduce water sorption and potentially improve hydrolytic stability. researchgate.net Conversely, the presence of more hydrophilic monomers like triethylene glycol dimethacrylate (TEGDMA) can increase water uptake and may render the polymer more susceptible to hydrolytic degradation. nih.gov

| Aging Protocol | Observed Effects on UDMA-based Polymers | Reference |

|---|---|---|

| Thermal aging at 100.0 °C | 5% degradation in 3 years. Involves depolymerization and bond cleavage. | unesp.brresearchgate.net |

| 7500 thermocycles (5 °C to 55 °C) in water, followed by 7 days in 0.1 M NaOH at 60 °C | Decrease in flexural strength (2-14%) and hardness (over 60%). | mdpi.com |

| Immersion in 75% (v/v) ethanol/water at 37 °C for 30 days | Significant decrease in mechanical properties. | nih.gov |

| Immersion in water at 37 °C for 24 hours | Standard protocol for assessing hydrolytic effects before mechanical testing. | nih.govwam.edu.pl |

Long-term Stability Predictions for Polymer Applications

Predicting the long-term stability of UDMA-based polymers is essential for their application in fields requiring durability, such as restorative dentistry. mdpi.com These predictions are often extrapolated from the data obtained in accelerated aging studies and are supported by an understanding of the material's degradation mechanisms.

The long-term performance of UDMA-based materials is intrinsically linked to their resistance to chemical and physical degradation over time. vt.edu Hydrolytic and enzymatic degradation are considered primary concerns for the longevity of dental composites. mdpi.com The ester linkages within the dimethacrylate structure are particularly vulnerable to breakdown in the aqueous and enzymatic environment of the oral cavity. nih.gov However, monomers containing urethane groups, such as UDMA, have been shown to possess a lower susceptibility to degradation compared to some other commonly used monomers. utq.edu.iq The hydrogen bonds formed by the urethane groups can restrict enzyme access to cleavage sites, thus protecting nearby ester bonds from hydrolysis. utq.edu.iq

The dimensional stability of UDMA-based polymers is another critical factor for their long-term success, particularly in applications requiring precise fits, such as denture bases. nih.govmdpi.com Studies have shown that fabrication techniques and curing cycles can significantly impact the dimensional accuracy and, by extension, the long-term stability of these materials. nih.gov

The prediction of long-term durability can also be approached by developing models based on the principles of time-temperature superposition (TTS). vt.edu By testing materials over a range of temperatures and rates, it is possible to construct master curves that can predict the material's behavior over extended periods, potentially spanning years or even decades. vt.edu For some urethane-based adhesives, it has been observed that significant exposure to moisture and elevated temperatures can reduce the energy required for fracture, indicating a decrease in long-term durability under such conditions. vt.edu

The composition of the UDMA-based resin plays a crucial role in its long-term stability. The selection of co-monomers can influence properties such as water sorption and solubility, which in turn affect the material's resistance to hydrolytic degradation. nih.govnih.gov For instance, incorporating hydrophobic substituents into the monomer backbone has been shown to be an effective method for reducing water sorption and solubility in urethane-based dimethacrylate systems. nih.gov

| Factor Influencing Long-Term Stability | Impact on UDMA-based Polymers | Reference |

|---|---|---|

| Hydrolytic Environment | Susceptibility of ester and urethane bonds to hydrolysis can lead to degradation and reduced mechanical properties over time. | nih.govutq.edu.iq |

| Monomer Composition | The presence of hydrophobic co-monomers can decrease water sorption and improve hydrolytic stability. | researchgate.netnih.gov |

| Curing Process | Fabrication techniques and curing cycles can affect dimensional stability, which is crucial for long-term performance in precision applications. | nih.gov |

| Environmental Stressors (Temperature and Moisture) | Prolonged exposure to elevated temperatures and moisture can accelerate degradation and reduce the material's fracture energy. | vt.edu |

Theoretical and Computational Studies of Urethane Dimethacrylate

Molecular Modeling of UDMA Structure and Conformation

Molecular modeling serves as a fundamental tool to investigate the three-dimensional structure and conformational possibilities of the UDMA monomer. These studies are crucial for correlating the molecular architecture with the macroscopic properties of the resulting polymer networks.

Conformational Analysis and Isomeric Considerations

The UDMA monomer, chemically known as 1,6-bis(methacryloyloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane, possesses a flexible aliphatic core with urethane (B1682113) linkages. mdpi.compocketdentistry.com This inherent flexibility allows for a multitude of rotational conformations. mdpi.com The fully aliphatic nature and the presence of urethane bonds contribute to high molecular elasticity, enabling the molecule to adopt tight, tangled conformations which can lead to denser packing. mdpi.com The specific arrangement of the trimethylhexane core introduces isomeric considerations that can influence the polymer's final properties. The rotational possibilities around the various single bonds in the UDMA molecule give rise to a complex potential energy surface with numerous local minima, each corresponding to a different conformer. The relative populations of these conformers at a given temperature can affect physical properties such as viscosity. nih.gov

Intermolecular Interactions and Hydrogen Bonding Effects

Intermolecular interactions, particularly hydrogen bonding, play a critical role in the properties of UDMA. nih.govresearchgate.net The urethane groups in the UDMA molecule contain N-H moieties that act as hydrogen bond donors and carbonyl (C=O) groups that serve as hydrogen bond acceptors. nih.gov These interactions can occur between UDMA molecules (self-association) or with other molecules in a mixture. nih.gov

Studies have shown that the hydrogen bonding in UDMA is weaker than that in bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), another common dental monomer that has hydroxyl groups. nih.gov However, these hydrogen bonds still significantly influence the monomer's viscosity and the mechanical properties of the resulting polymer. researchgate.net The formation of hydrogen bonds can increase the viscosity of the monomer by creating temporary networks that restrict molecular mobility. researchgate.net In the polymerized state, these hydrogen bonds act as physical crosslinks, enhancing the mechanical strength of the material. nih.gov Infrared (IR) spectroscopy has been employed to study these hydrogen bonding interactions by observing the shifts in the N-H and C=O stretching bands. nih.govjchemrev.com

Table 1: Key Functional Groups in UDMA Involved in Hydrogen Bonding

| Functional Group | Role in Hydrogen Bonding |

| N-H (Urethane) | Donor |

| C=O (Urethane) | Acceptor |

| C=O (Methacrylate) | Acceptor |

| Alkoxy Oxygens | Acceptor nih.govrsc.org |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations provide a powerful means to investigate the electronic structure of the UDMA monomer and predict its reactivity in polymerization processes. researchgate.netrsc.org

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Density Functional Theory (DFT) calculations have been used to understand the structure and reactivity of the UDMA monomer. researchgate.net Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how the molecule will interact with other species, such as initiating radicals.

In a radical polymerization context, the HOMO of the monomer can indicate its susceptibility to electrophilic attack, while the LUMO can suggest its reactivity towards nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For the methacrylate groups in UDMA, the π-orbitals of the carbon-carbon double bond are central to the FMO analysis, as this is the site of reaction during polymerization. libretexts.orgethz.ch

Transition State Analysis for Polymerization Initiation and Chain Transfer

Quantum chemical calculations can be used to model the transition states of the elementary reactions involved in polymerization, such as initiation, propagation, and chain transfer. rsc.org By calculating the activation energies for these different pathways, researchers can predict the kinetics of polymerization.

For UDMA, it has been noted that it is prone to chain transfer reactions. researchgate.net This can be investigated computationally by modeling the transition state for a hydrogen atom abstraction from the UDMA backbone by a propagating radical. The calculated energy barrier for this process, compared to the barrier for the propagation reaction (addition of the radical to a monomer's double bond), can reveal the likelihood of chain transfer events. These events can have a significant impact on the final polymer network structure and its properties.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations offer a way to study the dynamic evolution of the polymerization process at an atomic level. semanticscholar.orgresearchgate.net These simulations can provide insights into the formation of the cross-linked polymer network and its resulting physical and mechanical properties. lumi-supercomputer.eu

MD simulations of UDMA polymerization involve creating a simulation box with monomers and an initiator, and then modeling the chemical reactions of polymerization over time. researchgate.net These simulations can track the positions and velocities of all atoms, allowing for the observation of processes like polymer chain growth, cross-linking, and the development of internal stress. mdpi.com

Researchers have used MD simulations to compute critical physical properties of UDMA, such as abrasive wear, viscosity, and elastic moduli, and compare them with experimental values. semanticscholar.orgresearchgate.net For example, the radial distribution function can be calculated to understand the packing and interaction between molecules. semanticscholar.org Such simulations are valuable for understanding how the molecular-level structure of the UDMA network influences macroscopic properties like the material's response to mechanical stress. mdpi.com

Table 2: Compound Names Mentioned

| Abbreviation/Name | Full Chemical Name |

| UDMA | Urethane Dimethacrylate / 1,6-bis(methacryloyloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane mdpi.compocketdentistry.com |

| Bis-GMA | Bisphenol A-glycidyl methacrylate / 2,2-bis[4-(2-hydroxy-3-methacryloyloxypropoxy)phenyl]propane pocketdentistry.com |

| TEGDMA | Triethylene glycol dimethacrylate pocketdentistry.com |

| HEMA | 2-Hydroxyethyl methacrylate core.ac.uk |

| DEGMMA | Diethylene glycol monomethacrylate pocketdentistry.com |

| TEGMMA | Triethylene glycol monomethacrylate pocketdentistry.com |

| TTEGMMA | Tetraethylene glycol monomethacrylate pocketdentistry.com |

| HMDI | Hexamethylene diisocyanate pocketdentistry.com |

| TMDI | Trimethylhexamethylene diisocyanate pocketdentistry.com |

| IPDI | Isophorone diisocyanate pocketdentistry.com |

| CHMDI | 4,4'-Methylenebis(cyclohexyl isocyanate) pocketdentistry.com |

| TDI | Toluene diisocyanate pocketdentistry.com |

| MDI | Methylene diphenyl diisocyanate pocketdentistry.com |

| Bis-EMA | Ethoxylated bisphenol A dimethacrylate researchgate.net |

| TEG-DVBE | Triethylene glycol-divinylbenzyl ether nih.gov |

| DGEBA | Diglycidyl ether of bisphenol A mdpi.com |

| 4,4'-DDS | 4,4'-Diaminodiphenyl sulfone mdpi.com |

Simulation of Network Formation and Crosslinking Evolution

The formation of a polymer network from UDMA monomers is a complex process involving the rapid development of a highly crosslinked structure. researchgate.net Computational simulations provide valuable insights into the evolution of this network and the kinetics of the crosslinking process.

The polymerization of dimethacrylates like UDMA is characterized by a series of complex phenomena. researchgate.net These include:

Autoacceleration (gel effect): An increase in the rate of polymerization that occurs at a low degree of conversion (1-2%). researchgate.net

Autodeceleration: A slowing of the reaction in its later stages. researchgate.net

Reaction diffusion: The mechanism that controls the termination of the reaction. researchgate.net

Incomplete conversion: Not all functional groups react during polymerization. researchgate.net

Microgel agglomerate formation: The creation of highly crosslinked polymer clusters within a less crosslinked matrix. researchgate.net

Kinetic models are employed to describe the network evolution during the formation of these crosslinked polymers. researchgate.netresearchgate.net These models can provide information on the development of the gel fraction, which increases rapidly at low to moderate conversion and more slowly toward the end of the polymerization. nih.gov The rubbery modulus, which is directly dependent on the effective crosslink density, is a key parameter tracked in these simulations. nih.gov

Different computational techniques are used to study the polymerization behavior. Near-infrared spectroscopy, electron paramagnetic resonance spectroscopy, and dynamic mechanical and dielectric analysis help characterize the kinetics, radical populations, and structural properties of these systems. researchgate.netresearchgate.net These experimental techniques, when coupled with modeling, provide a comprehensive understanding of the complex polymerization kinetics and the resulting network formation. researchgate.net

Prediction of Polymer Network Morphology and Structural Properties

Computational methods are also instrumental in predicting the morphology and structural properties of the final UDMA polymer network. These properties are crucial as they directly influence the mechanical performance of the material.

Atomic force microscopy (AFM) is a technique used to characterize the surface morphology of fractured polymers. researchgate.net Studies have shown that polymerization conditions, such as high pressure, can lead to a modified surface morphology compared to polymers formed under ambient pressure. researchgate.net Fractal analysis of AFM fracture surfaces has been successfully applied to quantitatively describe the morphology of poly(dimethacrylate) networks. mdpi.com This analysis can reveal relationships between the polymer's heterogeneity and its mechanical properties, such as impact resistance. mdpi.com

The chemical structure of the UDMA monomer, including its aliphatic core and urethane linkages, influences the properties of the resulting polymer. mdpi.com The presence of hydrogen bonds between urethane groups contributes to the material's strength. nih.govscience.gov However, these interactions in UDMA-based polymers have been observed to be modestly reduced after polymerization compared to the monomeric state. nih.gov

Dynamic mechanical analysis (DMA) is used to determine viscoelastic properties, which are indicative of the crosslink density. researchgate.net For instance, high-pressure polymerization has been shown to result in polymers with a higher glass transition temperature (Tg) and rubbery storage modulus (E'rub), suggesting a higher crosslink density. researchgate.net

Below is an interactive table summarizing key properties of UDMA and related monomers, often studied computationally and experimentally to predict network properties.

| Property | UDMA | Bis-GMA | TEGDMA | Bis-EMA |

| Viscosity | Lower than Bis-GMA | Very High | Low | Lower than UDMA |

| Flexural Strength | High | High | Lower | Variable |

| Water Sorption | Moderate | Higher | High | Low |

| Degree of Conversion | High | Lower | High | High |

This table is a representation of typical properties found in the literature. Actual values can vary based on specific experimental conditions and formulations. mdpi.commdpi.commdpi.comnih.gov

Development of Structure-Reactivity Relationships from Computational Approaches

Computational chemistry is a fundamental tool for developing structure-reactivity relationships, which are crucial for designing new monomers and predicting their polymerization behavior. researchgate.net Density Functional Theory (DFT) calculations, for example, provide a basis for understanding the structure and reactivity of the UDMA monomer. researchgate.net These calculations can help elucidate cleavage positions and potential by-products of degradation. researchgate.net

Quantitative structure-reactivity relationship (QSRR) models are being developed to predict reactivity parameters from structural information alone. chemrxiv.org While still an emerging area, these data-driven approaches show promise for enabling real-time reactivity predictions, which can significantly accelerate the design and optimization of new materials. chemrxiv.org By understanding how modifications to the monomer structure affect its reactivity, scientists can tailor the properties of the resulting polymer network.

Computational studies have also explored how the flexibility of the UDMA molecule and chain transfer reactions through the -NH group contribute to a greater degree of crosslinking compared to other monomers like BisGMA. researchgate.net This understanding, derived from computational approaches, is vital for optimizing monomer formulations to achieve desired material properties. researchgate.net

Table of Compound Names

| Abbreviation/EINECS | Full Chemical Name |

| Einecs 219-336-6 / UDMA | Urethane dimethacrylate (1,6-bis(methacryloyloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane) |

| Bis-GMA | 2,2-bis[4-(2-hydroxy-3-methacryloyloxypropoxy)phenyl]propane |

| TEGDMA | Triethylene glycol dimethacrylate |

| Bis-EMA | Ethoxylated bisphenol A dimethacrylate |

| HEMA | 2-hydroxyethyl methacrylate |

| DEGMMA | Diethylene glycol monomethacrylate |

| TEGMMA | Triethylene glycol monomethacrylate |

| TTEGMMA | Tetraethylene glycol monomethacrylate |

| MEBDI | Methylene bis(4-cyclohexylisocyanate) |

| IPDI | Isophorone diisocyanate |

| TMDI | Trimethyl-hexamethylene diisocyanate |

| CHMDI | 4,4'-Methylenebis(cyclohexyl isocyanate) |

| TDI | Toluene diisocyanate |

| MDI | Methylene diphenyl diisocyanate |

| 4-META | 4-methacryloyloxyethyl trimellitate anhydride |

Applications in Advanced Materials Science: Research Perspectives

High-Performance Coatings and Adhesives: Mechanistic Insights and Formulation Science

UDMA is a critical component in the formulation of high-performance coatings and adhesives due to its ability to enhance mechanical properties, adhesion, and durability. researchgate.net The presence of urethane (B1682113) groups (–NH–CO–O–) in its backbone is known to impart excellent toughness, flexibility, and abrasion resistance to the final cured material. mdpi.com

UV-curable systems offer significant advantages, including rapid curing times, reduced energy consumption, and low to zero emissions of volatile organic compounds (VOCs). mdpi.com UDMA is particularly well-suited for these formulations. Its acrylate (B77674) functionalities can directly participate in the rapid polymerization and cross-linking reactions initiated by ultraviolet light. mdpi.com

Research has focused on formulating UDMA-based coatings for a variety of challenging substrates, including metals and polymers like biaxially oriented polypropylene (BOPP) and polyethylene terephthalate glycol (PETG). radtech.orguvebtech.com The selection of specific oligomers and monomers is a primary determinant of the final properties of these coatings. radtech.org In one study, solvent-free, UV-curable waterborne polyurethane-acrylate (WPUA) coatings were developed using UDMA to introduce acrylate functionality. researchgate.net This approach combines the environmental benefits of a waterborne system with the rapid cure of UV technology. The incorporation of UDMA into the polyurethane matrix was shown to significantly improve properties like tensile strength and hydrophobicity, making the coatings suitable for sustainable, high-performance applications. researchgate.net The ability to formulate coatings for various substrates, from flexible films to rigid metals, highlights the versatility of UDMA in UV-curable systems. radtech.orguvebtech.com